7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Übersicht
Beschreibung
7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(2,4-dimethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone is 410.23179083 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Synthesis as α1-Adrenoreceptor Antagonists
- A study by Abou-Seri, Abouzid, and El Ella (2011) explored the molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives, including compounds similar to the one , as potential α1-adrenoreceptor antagonists. The synthesized compounds showed promising hypotensive activity, suggesting their utility in blood pressure regulation (Abou-Seri, Abouzid, & El Ella, 2011).
Interaction with 5-HT7 and 5-HT1A Receptors
- Research by Intagliata et al. (2017) focused on the synthesis of long-chain arylpiperazines, where the quinazolinone system was used as a building block. These compounds, related to the one , showed affinity for 5-HT7 and 5-HT1A receptors, indicating potential applications in neurotransmitter modulation (Intagliata et al., 2017).
Antihypertensive Agents
- A study conducted by Takai et al. (1986) synthesized piperidine derivatives with a quinazolinone ring system, showing significant antihypertensive activity in rat models. This research suggests the potential use of similar compounds in managing high blood pressure (Takai et al., 1986).
Antitumor Activity
- Cao et al. (2005) investigated 4(3H)-quinazolinone derivatives with dithiocarbamate side chains for their in vitro antitumor activity. Among these, certain derivatives showed significant inhibitory activity against human myelogenous leukemia cells, indicating potential applications in cancer therapy (Cao et al., 2005).
Antipsychotic Properties
- The compound's structure is similar to aripiprazole, a well-known antipsychotic medication, indicating potential applications in the treatment of psychiatric disorders. This similarity suggests the compound's relevance in neuroscience and psychopharmacology research (Lawler et al., 1999).
Anticonvulsant Activity
- Wolfe et al. (1990) synthesized and evaluated 4(3H)-quinazolinones for anticonvulsant activity. Their findings revealed that certain derivatives provided protection against seizures, suggesting the potential use of similar compounds in treating epilepsy (Wolfe et al., 1990).
Eigenschaften
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-26-8-10-27(11-9-26)23-24-15(2)22-19(25-23)12-16(13-20(22)28)18-7-6-17(29-3)14-21(18)30-4/h6-7,14,16H,5,8-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWSVLNVTXNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.